molecular formula C14H8F5NO2 B11478360 2,3,4,5,6-pentafluoro-N-(2-methoxyphenyl)benzamide

2,3,4,5,6-pentafluoro-N-(2-methoxyphenyl)benzamide

Cat. No.: B11478360
M. Wt: 317.21 g/mol
InChI Key: LJPBJUVSBQIEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5,6-Pentafluoro-N-(2-methoxyphenyl)benzamide is a fluorinated aromatic amide. This compound is characterized by the presence of five fluorine atoms attached to a benzene ring and an amide group linked to a 2-methoxyphenyl group. The extensive fluorination imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-(2-methoxyphenyl)benzamide typically involves the following steps:

    Nitration and Reduction: The starting material, 2-methoxyaniline, undergoes nitration to form 2-methoxy-4-nitroaniline. This intermediate is then reduced to 2-methoxy-4-aminobenzene.

    Acylation: The amine group of 2-methoxy-4-aminobenzene is acylated using 2,3,4,5,6-pentafluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluoro-N-(2-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under specific conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the amide group can undergo reduction to form amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst can reduce the amide group.

Major Products

    Substitution: Products include derivatives where one or more fluorine atoms are replaced by other functional groups.

    Oxidation: Products include 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

    Reduction: Products include 2-methoxyaniline derivatives.

Scientific Research Applications

2,3,4,5,6-Pentafluoro-N-(2-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules due to its unique electronic properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-(2-methoxyphenyl)benzamide involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: The fluorine atoms can influence the electronic distribution within the molecule, affecting its binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentafluoro-N-(4-methoxyphenyl)benzamide: Similar structure but with the methoxy group in the para position.

    2,3,4,5,6-Pentafluorobenzamide: Lacks the methoxyphenyl group, offering different reactivity and applications.

Uniqueness

2,3,4,5,6-Pentafluoro-N-(2-methoxyphenyl)benzamide is unique due to the ortho position of the methoxy group, which can influence its steric and electronic properties, leading to distinct reactivity and interaction profiles compared to its para-substituted counterpart.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C14H8F5NO2

Molecular Weight

317.21 g/mol

IUPAC Name

2,3,4,5,6-pentafluoro-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C14H8F5NO2/c1-22-7-5-3-2-4-6(7)20-14(21)8-9(15)11(17)13(19)12(18)10(8)16/h2-5H,1H3,(H,20,21)

InChI Key

LJPBJUVSBQIEKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.